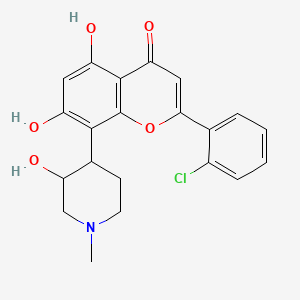![molecular formula C18H21NO3 B1233380 (4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol CAS No. 639-47-4](/img/structure/B1233380.png)
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hétérocodéine, également connue sous le nom de 6-méthoxymorphine, est un dérivé de l’opium et un isomère structurel de la codéine. C’est l’éther méthylique en position 6 de la morphine et elle est appelée « hétéro- » car c’est l’isomère inverse de la codéine. L’hétérocodéine a été synthétisée pour la première fois en 1932 et brevetée en 1935 .
Méthodes De Préparation
L’hétérocodéine peut être synthétisée à partir de la morphine par méthylation sélective. Ce processus implique la méthylation du groupe 6-hydroxy de la morphine pour former le groupe 6-méthoxy, ce qui donne l’hétérocodéine . Les méthodes de production industrielle de l’hétérocodéine ne sont pas largement documentées, mais le processus de méthylation sélective est une étape clé de sa synthèse.
Analyse Des Réactions Chimiques
L’hétérocodéine subit diverses réactions chimiques, notamment :
Oxydation : L’hétérocodéine peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent convertir l’hétérocodéine en d’autres composés.
Substitution : Le groupe 6-méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
L’hétérocodéine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l’étude des dérivés de l’opium.
Biologie : L’hétérocodéine est étudiée pour ses interactions avec les systèmes biologiques, en particulier sa liaison aux récepteurs opioïdes.
Médecine : Elle est étudiée pour ses propriétés analgésiques potentielles et sa puissance par rapport à d’autres opiacés.
Mécanisme D'action
L’hétérocodéine exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central. Elle agit comme un agoniste direct à ces récepteurs, en particulier le sous-type du récepteur mu-opioïde. Cette liaison entraîne l’activation de voies de signalisation intracellulaires qui aboutissent à des effets analgésiques. La substitution en position 6-hydroxy augmente sa puissance par rapport à la morphine .
Comparaison Avec Des Composés Similaires
L’hétérocodéine est similaire à d’autres dérivés de l’opium tels que :
Codéine : Un éther monométhylique naturel de la morphine qui doit être métabolisé pour être actif.
Morphine : Le composé parent à partir duquel l’hétérocodéine est synthétisée.
Thébaïne : Un isomère structurel avec des propriétés pharmacologiques différentes.
Méthyldihydromorphine (dihydrohétérocodéine) : Un dérivé de l’hétérocodéine.
L’hétérocodéine est unique en raison de son activité d’agoniste direct et de sa puissance plus élevée par rapport à la morphine et à la codéine.
Propriétés
Numéro CAS |
639-47-4 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14-,17-,18-/m0/s1 |
Clé InChI |
FNAHUZTWOVOCTL-XSSYPUMDSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
| 639-47-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)
![[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)
![(2S)-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B1233306.png)
![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)





![dimethyl (4S,5S,6S,7S,8R,11S,12R,14R,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate](/img/structure/B1233319.png)

